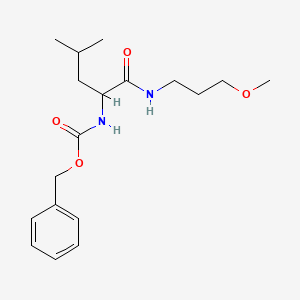

3-Methoxypropyl N-Cbz-L-Leucinamide

Description

3-Methoxypropyl N-Cbz-L-Leucinamide (CAS: 1820569-48-9) is a leucinamide derivative characterized by a benzyloxycarbonyl (Cbz) protecting group and a 3-methoxypropyl chain. The Cbz group is commonly employed in peptide synthesis to protect amine functionalities during reaction sequences, while the methoxypropyl moiety may influence solubility, stability, or biological activity . The compound has been commercially available with a purity of ≥95%, though it is currently listed as a discontinued product .

Properties

Molecular Formula |

C18H28N2O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

benzyl N-[1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22) |

InChI Key |

CXHSBLWRRRVSFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl N-Cbz-L-Leucinamide typically involves the reaction of L-leucine with 3-methoxypropylamine and benzyloxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Methoxypropyl N-Cbz-L-Leucinamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl N-Cbz-L-Leucinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to remove the Cbz protecting group, yielding the free amine.

Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the removal of the Cbz group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, free amines, and substituted analogs of 3-Methoxypropyl N-Cbz-L-Leucinamide .

Scientific Research Applications

3-Methoxypropyl N-Cbz-L-Leucinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in studies related to protein synthesis and metabolism.

Medicine: Potential therapeutic applications are being explored, particularly in drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methoxypropyl N-Cbz-L-Leucinamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing protein synthesis and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Cbz Group Utility : The Cbz group in 3-Methoxypropyl N-Cbz-L-Leucinamide serves a protective role analogous to directing groups in other amides, such as the N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal-catalyzed C–H functionalization .

- However, the indazole-oxadiazole core in the latter confers distinct receptor-binding properties .

- Complexity vs. Simplicity : CAS 112259-76-4 () exhibits a higher molecular weight (650.805) and structural complexity due to piperidinyl and phenylmethyl groups, likely affecting its pharmacokinetic profile compared to the simpler methoxypropyl-Cbz derivative .

Functional Group Analysis

- Cbz Protection: The benzyloxycarbonyl group in 3-Methoxypropyl N-Cbz-L-Leucinamide enhances stability during synthetic steps, similar to its use in peptide chemistry for temporary amine protection .

- Methoxypropyl vs. Piperidinyl : The methoxypropyl chain may improve lipid solubility compared to the polar piperidinyl group in CAS 112259-76-4, impacting membrane permeability in biological systems .

Biological Activity

3-Methoxypropyl N-Cbz-L-Leucinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

3-Methoxypropyl N-Cbz-L-Leucinamide is derived from the amino acid leucine, modified with a methoxypropyl group and a carbobenzyloxy (Cbz) protecting group. The synthesis typically involves the following steps:

- Protection of Leucine : The amino group of L-leucine is protected using Cbz.

- Alkylation : The protected amino acid is then alkylated with 3-methoxypropyl bromide.

- Deprotection : Finally, the Cbz group is removed under acidic conditions to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-Methoxypropyl N-Cbz-L-Leucinamide exhibit significant antitumor activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

- HeLa Cells : IC50 values ranged from 49.79 µM to 113.70 µM for different derivatives, indicating moderate potency against cervical cancer cells .

- RKO and PC-3 Cells : Notable effectiveness was observed with specific derivatives yielding IC50 values as low as 60.70 µM in RKO cells .

The mechanism by which 3-Methoxypropyl N-Cbz-L-Leucinamide exerts its biological effects may involve:

- Inhibition of Cell Proliferation : The compound likely interferes with key signaling pathways involved in cell growth and division.

- Induction of Apoptosis : Evidence suggests that certain derivatives induce apoptosis in cancer cells, contributing to their cytotoxic effects.

Case Study: Antitumor Efficacy

A study investigated the effects of various derivatives on tumor cell lines. The findings highlighted:

- Cell Morphology Changes : Microscopic examination revealed significant morphological changes in treated cells compared to controls, indicative of cytotoxicity.

- Dose-Response Relationship : A clear dose-response relationship was observed, reinforcing the potential utility of these compounds in cancer therapy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 4r | RKO | 60.70 |

| Derivative 4s | PC-3 | 49.79 |

| Derivative 4q | HeLa | 78.72 |

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence regarding the antimicrobial activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.